molecular formula C9H15N3O2 B13483247 Methyl 2-amino-2-methyl-4-(1h-pyrazol-1-yl)butanoate

Methyl 2-amino-2-methyl-4-(1h-pyrazol-1-yl)butanoate

Cat. No.: B13483247
M. Wt: 197.23 g/mol
InChI Key: FVBBOGCKVLFMMR-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . This reaction can be catalyzed by acids or bases and often requires heating to facilitate the formation of the heterocyclic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by their conversion into the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A simple heterocyclic compound with a similar structure.

    Imidazole: Another five-membered ring compound with two nitrogen atoms.

    Thiazole: A heterocyclic compound containing sulfur and nitrogen atoms.

Uniqueness

Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-amino-2-methyl-4-pyrazol-1-ylbutanoate

InChI

InChI=1S/C9H15N3O2/c1-9(10,8(13)14-2)4-7-12-6-3-5-11-12/h3,5-6H,4,7,10H2,1-2H3

InChI Key

FVBBOGCKVLFMMR-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=CC=N1)(C(=O)OC)N

Origin of Product

United States

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